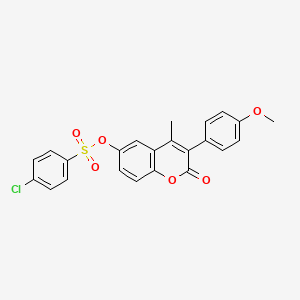

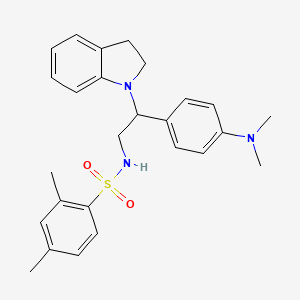

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is a chemical compound that falls under the category of imidazolidin-2-ones . Imidazolidin-2-ones are a type of urea-derived N-heterocycles . They are characterized by a broad range of physiological activity and may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including this compound, is based on the interaction of α-dicarbonyl compounds with ureas . The reactions of perfluorodiacetyl with urea, N,N’-dimethyl- and N,N’-diethylureas produced the cis and trans isomers of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-ones in 60-90% yields .Molecular Structure Analysis

The molecular structures of cis-4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one, trans-4,5-dihydroxy-1,3-dimethyl-4,5-bis (trifluoromethyl)imidazolidin-2-one, and 5-hydroxy-1,3-di-methyl-5-trifluoromethylimidazolidine-2,4-dione were studied by X-ray structural analysis .Chemical Reactions Analysis

The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione in 88% yield . The analogous reaction of 1,3-di-methyl- and 1,3-diethylimidazolidin-2-ones with urea, N,N’-dimethyl- and N,N’-diethylureas led to the formation of 5-hydroxy-1,3-dimethyl (diethyl)-5-trifluoromethylimidazolidine-2,4-diones (hydantoins) in 60-87% yields .科学的研究の応用

Synthesis and Reactivity

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one and related imidazolidinones are versatile intermediates in organic synthesis, offering pathways to various bioactive molecules. Imidazolidin-4-ones are commonly used as skeletal modifications in bioactive oligopeptides, serving as proline surrogates or protecting the N-terminal amino acid against hydrolysis. They are synthesized through the reaction of alpha-aminoamide with ketones or aldehydes, leading to imine formation followed by intramolecular cyclization. This process has shown unexpected stereoselectivity, particularly with substituted benzaldehydes, highlighting the role of intramolecular hydrogen bonds in the reaction mechanism (Ferraz et al., 2007).

Antimicrobial and Antifungal Applications

New derivatives of imidazolidin-2-one have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, with various halogenated and alkylated aromatic substituents, show significant antimicrobial properties. The study demonstrates the potential of imidazolidin-2-one derivatives as effective antimicrobial agents, with some compounds exhibiting notable activities against specific pathogens (Ammar et al., 2016).

Catalytic Synthesis Advances

Catalytic strategies for synthesizing imidazolidin-2-ones and benzimidazolidin-2-ones have been extensively researched, reflecting their importance in pharmaceuticals, natural products, and as intermediates in organic syntheses. Recent reviews summarize developments in sustainable and efficient protocols for these heterocycles, outlining key methods such as direct incorporation of carbonyl groups into 1,2-diamines and intramolecular hydroamination of linear urea derivatives. These advances highlight the versatility and utility of imidazolidin-2-ones in chemical synthesis (Casnati et al., 2019).

Prodrug Design Implications

The reactivity of imidazolidin-4-one derivatives, particularly those synthesized from N-(α-aminoacyl) derivatives of antimalarial drugs like primaquine, has implications for prodrug design. Unlike peptide-based counterparts, these derivatives exhibit unexpected stability under physiological conditions. Their hydrolysis kinetics suggest potential as slow drug release prodrugs, offering a mechanism for controlled delivery of therapeutic agents (Chambel et al., 2006).

特性

IUPAC Name |

1-(3-fluoro-4-hydroxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-7-5-6(1-2-8(7)13)12-4-3-11-9(12)14/h1-2,5,13H,3-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJDQNFJPLBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2801762.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2801766.png)

![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)

![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)

![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)